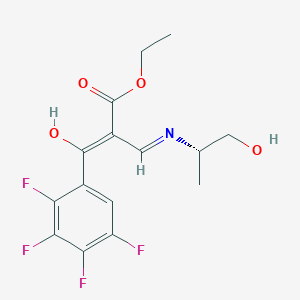

Levofloxacin Tetrafluoro Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levofloxacin Tetrafluoro Impurity 1 is an impurity of Levofloxacin, a fluoroquinolone antibiotic . It is used in the pharmaceutical industry and is known for its purity .

Synthesis Analysis

The synthesis of Levofloxacin and its impurities has been studied using methods such as High-Performance Liquid Chromatography (HPLC) . The HPLC method for Levofloxacin and six known impurities was developed and validated . The finalized method produced a linear response in the specification limit with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .Molecular Structure Analysis

The molecular structure of Levofloxacin and its impurities has been studied . The polymorphism of Levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form was reported . The geometric parameters, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential contours and surfaces, and the nonlinear properties of Levofloxacin were calculated using DFT/B3LYP method .Chemical Reactions Analysis

The chemical reactions of Levofloxacin and its impurities have been analyzed . Levofloxacin inhibits bacterial type II topoisomerases, topoisomerase IV and DNA gyrase .Physical And Chemical Properties Analysis

The physical and chemical properties of Levofloxacin and its impurities have been analyzed . The polymorphism of Levofloxacin was studied, and the phase transformations among different solid-state crystal forms of Levofloxacin were investigated .Aplicaciones Científicas De Investigación

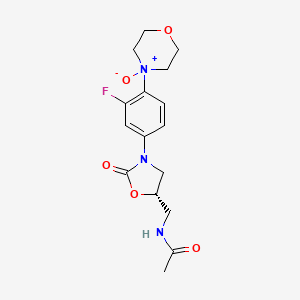

Genotoxicity Evaluation : Levofloxacin N-oxide, an impurity isolated from Levofloxacin, was evaluated for genotoxicity. The study utilized in silico and in vitro methods, revealing no mutagenic effects in the mouse lymphoma assay (MLA). However, there was an increase in structural aberrations in Chinese hamster lung (CHL) cells at certain concentrations, suggesting the need for control of this impurity as a non-genotoxic substance despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogues (Zhu et al., 2012).

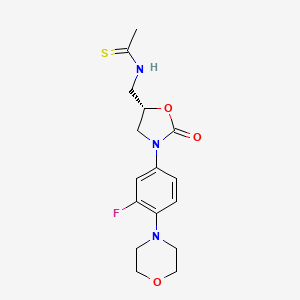

Chiral Impurity Separation : A study developed and validated a new HPLC method for the enantioselective separation of Levofloxacin and its chiral impurity. This method was successful in differentiating the enantiomers of Levofloxacin (impurity-R and active principle-S), highlighting the importance of accurate separation techniques in identifying and controlling impurities (Abousalih et al., 2021).

Antibiotic Degradation : Research into the electrochemical mineralization of Levofloxacin by the electro-Fenton-pyrite process demonstrated effective degradation of the drug, indicating potential methods for treating Levofloxacin contamination in natural waters (Barhoumi et al., 2015).

Impurity Analysis in Pharmaceutical Formulations : Another study aimed to develop a rapid and sensitive method for quantitative analysis of trace impurities in Levofloxacin formulations using LC-MS/MS. The research revealed variations in impurity content across different products, underscoring the importance of quality control in pharmaceutical manufacturing (Zheng et al., 2016).

Therapeutic Efficacy and Toxicity : Levofloxacin is used in treating various infections. However, studies on its therapeutic efficacy must also consider its potential toxicity. For instance, a study on Levofloxacin-induced toxicity in mammals found significant effects on liver, kidneys, and testes, altering the normal functioning of these organs (Ara et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Tetrafluoro Impurity 1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)